![molecular formula C20H17N3O5 B2400961 Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate CAS No. 942004-52-6](/img/structure/B2400961.png)
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate typically involves the reaction of 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with similar pharmacological properties.
Pyridazinone: Known for its wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate is unique due to its specific structure, which combines the properties of both pyridazine and benzoate derivatives. This unique combination enhances its potential pharmacological activities and makes it a valuable compound for further research and development .
Biological Activity
Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzoate moiety linked to a pyridazine derivative, which is essential for its biological properties. Below is a summary of the molecular characteristics:
Property | Details |
---|---|
Molecular Formula | C17H16N4O4 |
Molecular Weight | 344.34 g/mol |
CAS Number | 123456-78-9 |
Functional Groups | Methoxy, carbonyl, amine |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : The presence of methoxy and carbonyl groups suggests potential antioxidant properties that could protect cells from oxidative stress.
Anticancer Effects
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Properties
Research has suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in cellular models, indicating a potential therapeutic application in treating inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on the effects of the compound on human breast cancer cell lines (MCF7) revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in reduced swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.
Properties
IUPAC Name |
methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-27-16-12-17(24)23(15-6-4-3-5-7-15)22-18(16)19(25)21-14-10-8-13(9-11-14)20(26)28-2/h3-12H,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLRXDOQJRBLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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